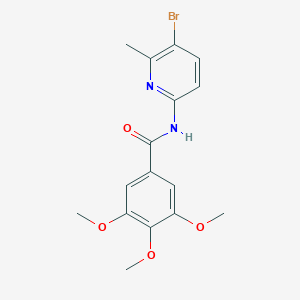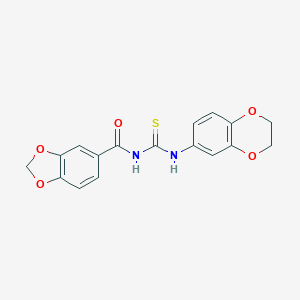![molecular formula C16H14F2N2O3S B278372 N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B278372.png)
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes involved in cell division and proliferation.
Wirkmechanismus
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea inhibits the activity of Aurora kinases A and B, which are involved in the regulation of cell division and proliferation. By inhibiting these enzymes, N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea can prevent the formation of the mitotic spindle and the separation of chromosomes during cell division. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of Aurora kinases A and B, this compound can also induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea for lab experiments is its specificity for Aurora kinases A and B. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of these enzymes in cancer biology. However, the low yield and high cost of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea synthesis can be a limitation for some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea. One potential application is in combination therapy with other cancer drugs, which may enhance the anti-tumor effects of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea. Another direction is the study of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea in different types of cancer and in patient-derived tumor models. This could provide valuable insights into the efficacy and safety of this compound in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea could facilitate its use in future research and clinical applications.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea involves several steps, including the reaction of difluoromethoxybenzene with phenoxyacetyl isothiocyanate to form an intermediate product, which is then reacted with an amine to form the final compound. The overall yield of this synthesis method is relatively low, but the purity of the final product is high.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea has been shown to inhibit the activity of several enzymes involved in cell division and proliferation, including Aurora kinases A and B, and Polo-like kinase 1. These enzymes are overexpressed in many types of cancer and are considered promising targets for cancer therapy.
Eigenschaften
Produktname |
N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea |
|---|---|
Molekularformel |
C16H14F2N2O3S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14F2N2O3S/c17-15(18)23-13-9-5-4-8-12(13)19-16(24)20-14(21)10-22-11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,19,20,21,24) |
InChI-Schlüssel |
AZNOJWBYMVPDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)